molecular formula C15H24N2O3 B2758110 N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361809-92-7

N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide

Katalognummer B2758110
CAS-Nummer: 2361809-92-7
Molekulargewicht: 280.368
InChI-Schlüssel: ATXXRAJMHGFASL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in the treatment of cancer. It was first discovered by scientists at the University of Queensland in Australia and has since been the focus of extensive research.

Wirkmechanismus

N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide works by inhibiting the activity of RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This leads to the disruption of ribosome biogenesis and ultimately results in the death of cancer cells.

Biochemische Und Physiologische Effekte

N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by disrupting the synthesis of ribosomal RNA. In addition, N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been found to have minimal toxicity to healthy cells, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is that it has been found to be effective against a variety of cancer types. It also has minimal toxicity to healthy cells, which is a desirable characteristic for any potential cancer treatment. However, one limitation is that the synthesis of N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is a complex process, which may make it difficult to produce large quantities for clinical use.

Zukünftige Richtungen

There are several potential future directions for research on N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide. One area of interest is in combination therapy, where N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is used in conjunction with other cancer treatments to enhance their effectiveness. Another potential direction is in the development of more efficient synthesis methods to produce larger quantities of N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide and its potential applications in cancer treatment.

Synthesemethoden

The synthesis of N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is a complex process that involves several steps. The starting material is ethyl acrylate, which is reacted with 4-cyclopropyl-4-hydroxypiperidine to form the intermediate compound. This is then further reacted with 2-bromoacetic acid to yield the final product, N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. In preclinical studies, N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been found to selectively target cancer cells, leaving healthy cells unharmed.

Eigenschaften

IUPAC Name

N-[2-(4-cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-3-13(18)16(4-2)11-14(19)17-9-7-15(20,8-10-17)12-5-6-12/h3,12,20H,1,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXXRAJMHGFASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)(C2CC2)O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.